molecular formula C6H4ClFO3S B1654460 Benzenesulfonylfluoride, 5-chloro-2-hydroxy- CAS No. 23383-92-8

Benzenesulfonylfluoride, 5-chloro-2-hydroxy-

Cat. No. B1654460
CAS RN: 23383-92-8
M. Wt: 210.61 g/mol
InChI Key: CHHKVSZCAUJWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” is a chemical compound with the molecular formula C6H4ClFO3S . It has a molecular weight of 210.61 g/mol.


Molecular Structure Analysis

The molecular structure of “Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” consists of a benzene ring substituted with a sulfonyl fluoride group, a chlorine atom, and a hydroxy group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name or a structural diagram.


Physical And Chemical Properties Analysis

“Benzenesulfonylfluoride, 5-chloro-2-hydroxy-” has a density of 1.4±0.1 g/cm3, a boiling point of 400.5±45.0 °C at 760 mmHg, and a flash point of 196.0±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Ring Halogenation Catalysis

Benzenesulfonylfluoride derivatives, such as those derived from polyalkylbenzenes, have been explored as catalysts in ring halogenation processes. For instance, the use of [hydroxy(tosyloxy)iodo]benzene as a catalyst demonstrated effectiveness in NBS (1-Bromo-2,5-pyrrolidinedione)-mediated halogenations, albeit with limitations in NCS (1-chloro-2,5-pyrrolidinedione) reactions. This indicates a potential application in selective organic synthesis through halogenation, offering pathways to mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yields (Bovonsombat & Mcnelis, 1993).

Benzyne Generation Methodology

The generation of benzyne intermediates from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride (NfF) through a domino process demonstrates another application. This method enables the synthesis of polysubstituted benzenes, highlighting a strategy for constructing complex aromatic compounds efficiently, which is crucial in medicinal chemistry and materials science (Ikawa et al., 2011).

Advanced Organic Synthesis

Benzenesulfonylfluoride derivatives have found utility in the advanced synthesis of complex molecules. For instance, the preparation of Schiff bases and their evaluation for biological activities, such as anti-ulcer properties, signifies the role of these compounds in developing therapeutic agents. The synthesis of 2’-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide Schiff base and its testing against ethanol-induced gastric mucosal lesions in rats demonstrate a potential pathway for discovering new drugs (Gwaram et al., 2012).

Herbicide Metabolism and Selectivity

Research into the metabolism of herbicides like chlorsulfuron by plants has shed light on the selectivity mechanisms that allow certain crops to tolerate herbicides while effectively controlling weeds. This understanding is crucial for developing more selective and environmentally friendly agricultural chemicals. The metabolism pathway elucidated for chlorsulfuron in cereals is a testament to the applicability of benzenesulfonylfluoride derivatives in agriculture (Sweetser, Schow, & Hutchison, 1982).

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

5-chloro-2-hydroxybenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHKVSZCAUJWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307529
Record name Benzenesulfonylfluoride, 5-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23383-92-8
Record name NSC191931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonylfluoride, 5-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonylfluoride, 5-chloro-2-hydroxy-
Reactant of Route 2
Benzenesulfonylfluoride, 5-chloro-2-hydroxy-
Reactant of Route 3
Reactant of Route 3
Benzenesulfonylfluoride, 5-chloro-2-hydroxy-
Reactant of Route 4
Benzenesulfonylfluoride, 5-chloro-2-hydroxy-
Reactant of Route 5
Benzenesulfonylfluoride, 5-chloro-2-hydroxy-
Reactant of Route 6
Benzenesulfonylfluoride, 5-chloro-2-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.